2-amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyran ring fused to a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxy ketone.
Construction of the Pyrido[2,3-d]pyrimidine Core: This step involves the condensation of an appropriate pyridine derivative with a suitable amine to form the pyrido[2,3-d]pyrimidine core.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: Shares a similar pyrimidine core but lacks the pyran ring.
2-amino-6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrimidine: Similar structure but with variations in the functional groups.
Uniqueness
2-amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its fused pyran and pyrido[2,3-d]pyrimidine structure, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H10N4O4 |
---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
2-amino-5-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10N4O4/c1-5-4-7(18)8(12(20)21-5)6-2-3-15-10-9(6)11(19)17-13(14)16-10/h2-4,18H,1H3,(H3,14,15,16,17,19) |
InChI Key |
HYAAJUVEDLMDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=C3C(=O)NC(=NC3=NC=C2)N)O |
Origin of Product |
United States |
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